Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate is a derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system widely utilized in medicinal chemistry due to its bioisosteric resemblance to purines and adaptability in drug design . The compound features two critical functional groups:
- A tert-butoxycarbonyl (Boc)-protected amino group at position 6, which enhances stability during synthetic processes and modulates pharmacokinetic properties.
- An ethyl ester at position 2, commonly employed as a versatile intermediate for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions) .
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-5-21-13(19)11-9-18-8-10(6-7-12(18)17-11)16-14(20)22-15(2,3)4/h6-9H,5H2,1-4H3,(H,16,20) |
InChI Key |
RAKNOPQLIIVAMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions . The reaction is promoted by sodium hydroxide, resulting in a high yield of the desired product . This method is advantageous due to its rapidity, mild conditions, and high efficiency.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of metal catalysts such as copper, iron, gold, ruthenium, or palladium . the use of metal-free conditions, as described above, is becoming more popular due to environmental and economic benefits.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Amino vs. Boc-Amino: The Boc group in the target compound prevents unwanted side reactions during synthesis compared to the free amine in Ethyl 6-amino derivatives .
- Halogenated Derivatives : Bromo and chloro substituents (e.g., CAS 67625-37-0 and 67625-38-1) are pivotal in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .
- Trifluoromethyl Group : The -CF₃ group in CAS 860457-99-4 enhances metabolic stability and membrane permeability, critical for CNS-targeting agents .
Substituent Variations at Position 2
Key Observations:
- Ester Flexibility : Ethyl esters (e.g., compound 10i in ) generally offer better solubility in organic solvents than methyl esters, facilitating purification and characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
